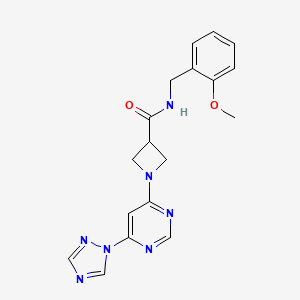

![molecular formula C9H7N5S B2356644 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline CAS No. 893796-89-9](/img/structure/B2356644.png)

5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special structure makes tetrazole derivatives useful in various fields such as medicine, agriculture, and material science . The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline and similar compounds often involves heterocyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

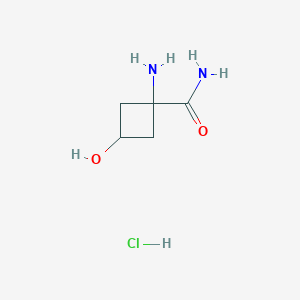

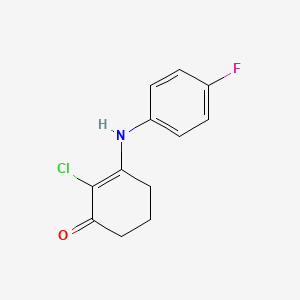

The molecular structure of 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is characterized by a tetrazole ring fused with a quinazoline ring. The tetrazole ring contains four nitrogen atoms and one carbon atom, making it a rich source of nitrogen . The quinazoline ring is a bicyclic compound that consists of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline are quite diverse. For instance, 5-azidotetrazolo[1,5-a]quinazoline undergoes regio-selective nucleophilic aromatic substitution with amines at the C-5 atom, providing corresponding 5-amino derivatives of tetrazolo[1,5-a]quinazoline . Furthermore, the conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has been investigated .Safety and Hazards

While specific safety and hazard information for 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is not available in the search results, tetrazoles in general are known to decompose and emit toxic nitrogen fumes when heated . They burst vigorously when exposed to shock, fire, and heat on friction . They also undergo exothermic reactions with reducing agents .

将来の方向性

The future directions for research on 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline and similar compounds are likely to involve further exploration of their biological activities and potential applications in various fields. Given their diverse biological activities, these compounds could be used in the development of new drugs and other therapeutic agents . Additionally, due to their high nitrogen content, these molecules can be used in car airbag applications . With their high thermal stability and lower sensitivity, these compounds can potentially be used as high-performing thermally stable secondary energetic materials .

特性

IUPAC Name |

5-methylsulfanyltetrazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c1-15-9-10-7-5-3-2-4-6(7)8-11-12-13-14(8)9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLVKJJHIWDUSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C3=NN=NN31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

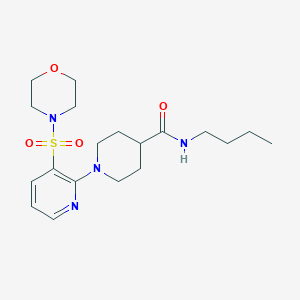

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)

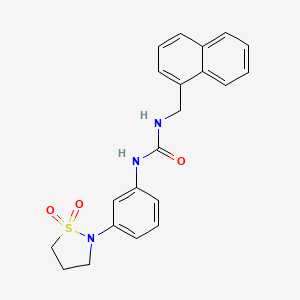

![N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2356565.png)

![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)